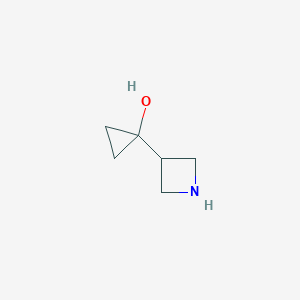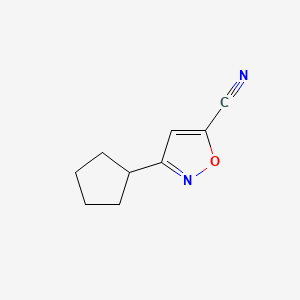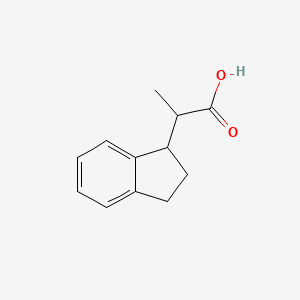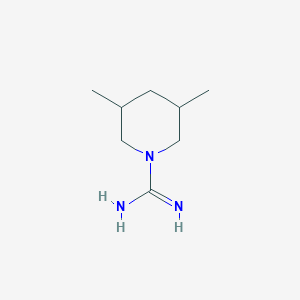
3,5-Dimethylpiperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . This compound is a derivative of piperidine, characterized by the presence of two methyl groups at the 3 and 5 positions and a carboximidamide group at the 1 position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidine-1-carboximidamide can be synthesized through the hydrogenation of 3,5-dimethylpyridine. The process involves the use of a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is typically carried out in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen .
Industrial Production Methods
In industrial settings, the continuous production of this compound involves a clean and solvent-free hydrogenation process. A series of Ru/C catalysts are used, and the reaction conditions are optimized to eliminate the effects of internal and external diffusion in the trickle bed reactor .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents such as lithium triethylborohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium triethylborohydride is commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3,5-Dimethylpiperidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A related compound with similar structural features but without the carboximidamide group.
2,6-Dimethylpiperidine: Another related compound with methyl groups at different positions.
Uniqueness
3,5-Dimethylpiperidine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,5-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c1-6-3-7(2)5-11(4-6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10) |
InChI Key |
SIMZYHKFUYGMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
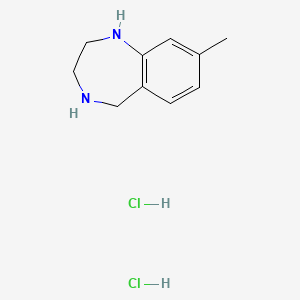
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
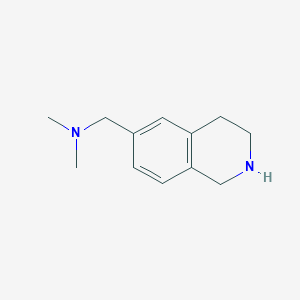
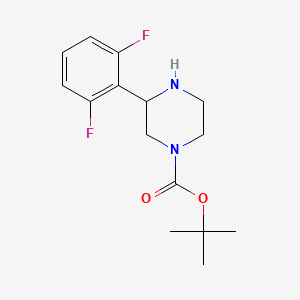
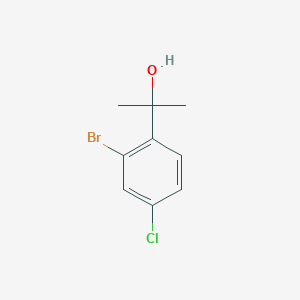
![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
